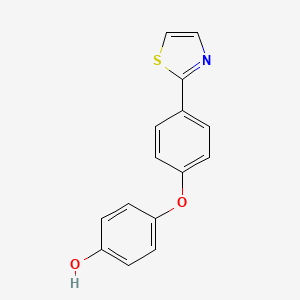

4-(4-Thiazol-2-yl-phenoxy)-phenol

説明

Structure

3D Structure

特性

CAS番号 |

213315-40-3 |

|---|---|

分子式 |

C15H11NO2S |

分子量 |

269.3 g/mol |

IUPAC名 |

4-[4-(1,3-thiazol-2-yl)phenoxy]phenol |

InChI |

InChI=1S/C15H11NO2S/c17-12-3-7-14(8-4-12)18-13-5-1-11(2-6-13)15-16-9-10-19-15/h1-10,17H |

InChIキー |

MDQVZLBJWGHFIF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NC=CS2)OC3=CC=C(C=C3)O |

製品の起源 |

United States |

Iii. Comprehensive Structural Elucidation and Solid State Analysis of 4 4 Thiazol 2 Yl Phenoxy Phenol

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Analysis of Conformational Preferences and Molecular Chirality

The molecule itself is achiral. However, in a crystalline environment, it could potentially crystallize in a chiral space group, leading to a conglomerate of enantiomorphic crystals. This phenomenon, known as spontaneous resolution, would be a significant finding. Alternatively, the molecules could pack in a centrosymmetric space group, where each molecule would be related to an inversion center, resulting in a racemic crystal.

Examination of Crystal Packing and Lattice Parameters

A definitive understanding of the crystal packing and the precise dimensions of the unit cell for 4-(4-Thiazol-2-yl-phenoxy)-phenol awaits experimental determination through single-crystal X-ray diffraction. This analysis would yield the crystal system, space group, and the lattice parameters (a, b, c, α, β, γ). This data is fundamental for creating a three-dimensional model of the crystal lattice and understanding the spatial arrangement of the molecules.

Table 1: Hypothetical Crystal Packing and Lattice Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

This table represents a hypothetical scenario, as experimental data is not currently available. The monoclinic system and P2₁/c space group are common for organic molecules.

Investigation of Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks (O-H…O, C-H…π, π-π Stacking)

The presence of a hydroxyl group (-OH) makes it a potent hydrogen bond donor. It is highly probable that the primary intermolecular interaction would be a strong O-H…O hydrogen bond, where the hydroxyl group of one molecule donates its proton to the oxygen atom of the ether linkage or the hydroxyl group of a neighboring molecule. This could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks.

In addition to conventional hydrogen bonds, weaker C-H…π interactions are also expected. The aromatic rings of the phenoxy and thiazole-substituted phenyl groups provide electron-rich π-systems that can act as acceptors for hydrogen atoms from the C-H bonds of adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic rings are likely to play a significant role in the crystal packing. These interactions can be of a face-to-face or offset (slipped-stack) nature, contributing to the stabilization of the crystal lattice. The distances between the centroids of the interacting rings would be indicative of the strength of these interactions.

Influence of Intermolecular Forces on Supramolecular Assembly

The combination and hierarchy of the aforementioned intermolecular forces—strong O-H…O hydrogen bonds, weaker C-H…π, π-π stacking, and other short contacts—would collectively determine the final three-dimensional supramolecular architecture of this compound. The intricate balance of these interactions governs the packing efficiency, density, and ultimately the macroscopic properties of the crystalline material. A detailed analysis of these forces, once experimental data becomes available, will be crucial for a comprehensive understanding of the solid-state behavior of this compound and for the rational design of new materials with desired properties.

Iv. Computational Chemistry and Theoretical Investigations of 4 4 Thiazol 2 Yl Phenoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry. DFT calculations can predict a wide range of molecular properties with good accuracy, including molecular geometries, vibrational frequencies, and electronic properties.

The three-dimensional arrangement of atoms in a molecule can significantly influence its physical and chemical properties. Molecules with rotatable bonds, such as the ether linkage and the bond connecting the phenyl and thiazole (B1198619) rings in 4-(4-Thiazol-2-yl-phenoxy)-phenol, can exist in different spatial arrangements known as conformers.

Despite the theoretical capability of DFT for this analysis, specific published data on the optimized geometries and relative energies of the conformers of this compound are not available.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, which provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

While DFT is a standard method to calculate these parameters, a specific HOMO-LUMO analysis and the corresponding global reactivity descriptors for this compound have not been reported in the scientific literature.

Table 4.1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

| Chemical Softness | S | 1/(2η) | Data not available |

| Electrophilicity Index | ω | χ²/(2η) | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not available.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms, and the electron-deficient regions, such as the hydrogen atom of the hydroxyl group. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the molecule's reactivity towards other species.

However, a specific MEP map for this compound has not been published.

In the case of this compound, NBO analysis could identify key stabilizing interactions, for instance, between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent pi-systems. This would provide a deeper understanding of the electron delocalization within the molecule.

There are no specific NBO analysis results available for this compound in the current scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in different environments, such as in various solvents or at biological interfaces. For this compound, an MD simulation could track the rotations around its flexible bonds, revealing the preferred conformations in a given environment and the timescale of transitions between them. This dynamic perspective is crucial for understanding how the molecule might interact with a biological target, such as a protein binding pocket, where conformational flexibility can play a significant role.

Despite the power of this technique, there are no published MD simulation studies focusing on the conformational dynamics of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Quantitative Deconvolution of Intermolecular Contacts

For thiazole-containing crystal structures, common intermolecular contacts and their typical percentage contributions are presented in the table below, derived from studies on analogous compounds. nih.govgazi.edu.tr

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | 39.2% - 48.7% |

| C···H/H···C | 22.2% - 25.2% |

| O···H/H···O | 8.0% - 17% |

| N···H/H···N | 3.9% - 6% |

| Cl···H/H···Cl | 8.8% - 11.4% |

| S···H/H···S | ~5.1% |

Note: The data in this table is based on published findings for other thiazole-containing compounds and serves as an illustrative example. nih.govgazi.edu.tr

Visualization of Atomic Contributions to the Molecular Surface

The Hirshfeld surface itself can be mapped with various properties to visualize the nature of the intermolecular interactions. For example, mapping the normalized contact distance (dnorm) allows for the identification of significant hydrogen bonds and other close contacts, which typically appear as red areas on the surface. nih.gov This visualization provides an intuitive understanding of how molecules are held together in the crystal lattice. The different colors on the surface highlight regions with different types of interactions, offering a detailed picture of the forces at play in the solid state.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Theoretical Models for Predictive Biological Potency

The development of a QSAR model for a series of analogues of this compound would involve several steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the potency of new, unsynthesized analogues.

In Silico Screening and Virtual Library Design for Analogues

Once a reliable QSAR model is established, it can be used for in silico screening of large virtual libraries of compounds. This process, also known as virtual screening, allows for the rapid computational evaluation of thousands or even millions of potential analogues without the need for their synthesis and biological testing. researchgate.net

The design of a virtual library of analogues of this compound would involve systematically modifying different parts of the molecule, such as the substitution patterns on the phenyl and phenoxy rings, or even replacing the thiazole ring with other heterocyclic systems. The QSAR model would then be used to predict the biological activity of these virtual compounds, prioritizing the most promising candidates for synthesis and further investigation. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potential. nih.gov

Correlation of Electronic and Steric Descriptors with Observed Effects

In the field of medicinal chemistry and drug design, understanding the relationship between a molecule's structural features and its biological activity is paramount. For this compound and its analogs, computational chemistry provides powerful tools to elucidate these connections through the analysis of electronic and steric descriptors. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, aim to build mathematical models that correlate these molecular properties with observed biological effects, such as enzyme inhibition or antimicrobial activity. laccei.org

The fundamental principle of these investigations is that the electronic and steric characteristics of a molecule govern its interactions with biological targets. Electronic descriptors provide insight into how a molecule will behave in terms of electrostatic interactions, hydrogen bonding, and reactivity. Steric descriptors, on the other hand, describe the size and shape of the molecule, which are crucial for its ability to fit into the binding site of a protein or enzyme.

Electronic Descriptors and Their Influence

The electronic properties of thiazole derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov For this compound, the interplay between the electron-donating phenolic hydroxyl group and the electron-withdrawing thiazole ring system creates a specific electronic profile that can be quantified using various descriptors.

Key electronic descriptors that are often correlated with the biological activity of thiazole-containing compounds include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular reactivity. In studies of various phenolic thiazoles, these frontier molecular orbitals are critical in predicting their antioxidant and antiradical activities. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on the molecular surface, identifying regions that are rich or poor in electrons. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions with a biological target. researchgate.net

Atomic Charges: The partial charges on individual atoms, particularly those involved in hydrogen bonding (like the oxygen and nitrogen atoms in the core structure), can be correlated with the strength of intermolecular interactions.

Research on various thiazole derivatives has demonstrated that modifications to the substituents on the phenyl rings can significantly alter these electronic parameters, leading to a corresponding change in biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity and binding affinity of the entire molecule. nih.gov

Steric Descriptors and Their Role

The three-dimensional shape and size of a molecule are critical for its biological function, a concept often described by the "lock and key" model of enzyme-substrate interaction. Steric descriptors provide a quantitative measure of these properties.

Commonly employed steric descriptors in the study of thiazole derivatives include:

Molecular Weight and Volume: These fundamental properties give a general idea of the molecule's size.

Molecular Surface Area: This descriptor is often divided into polar and non-polar surface areas and is crucial for predicting a molecule's permeability and interactions with its environment.

LogP (Octanol-Water Partition Coefficient): While a physicochemical property, LogP is heavily influenced by molecular structure and is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Illustrative Data from QSAR Studies on Thiazole Derivatives

While a specific QSAR study solely focused on this compound is not extensively documented in publicly available literature, the principles can be illustrated with data from studies on analogous series of thiazole derivatives. For example, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors developed a model correlating electronic and steric descriptors with their inhibitory activity (pIC50). laccei.orgresearchgate.net

The following table presents a hypothetical but representative set of descriptors and their correlation with an observed biological effect, based on the types of data generated in such studies.

| Descriptor Type | Descriptor Name | Typical Value Range (Hypothetical) | Correlation with Activity (Example) |

| Electronic | HOMO Energy | -6.5 to -5.5 eV | Positive (higher energy, better activity) |

| LUMO Energy | -1.5 to -0.5 eV | Negative (lower energy, better activity) | |

| Dipole Moment | 2.0 to 5.0 Debye | Optimal range for cell permeability | |

| Steric | Molecular Weight | 250 to 400 g/mol | Parabolic (optimal size for binding) |

| LogP | 2.5 to 4.5 | Positive (higher lipophilicity, better activity) | |

| Polar Surface Area | 60 to 90 Ų | Negative (lower PSA, better permeability) |

This table is illustrative and does not represent actual experimental data for this compound but is based on typical findings for related thiazole derivatives.

V. in Vitro Biological Activity Investigations and Molecular Mechanisms of 4 4 Thiazol 2 Yl Phenoxy Phenol

Research into Antimicrobial Properties

Following a thorough review of available scientific literature, no studies were found that specifically investigated the antimicrobial properties of 4-(4-Thiazol-2-yl-phenoxy)-phenol.

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus)

No data available.

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae)

No data available.

Antifungal Efficacy Studies (e.g., Candida albicans, Aspergillus niger)

No data available.

Mechanistic Studies of Antimicrobial Action (e.g., Cell Wall/Membrane Disruption, Enzyme Inhibition)

No data available.

Anticancer/Cytotoxic Activity Research in Cell-Based Assays

No published studies were identified that evaluated the anticancer or cytotoxic activity of this compound in cell-based assays.

Screening against Diverse Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa)

No data available.

Investigation of Tubulin Polymerization Inhibition

A thorough search of scientific databases yielded no studies investigating the effect of This compound on tubulin polymerization. Although various other thiazole (B1198619) derivatives have been designed and evaluated as inhibitors of tubulin polymerization nih.govnih.govfrontiersin.org, specific data regarding the IC₅₀ value or the mechanistic details for This compound are not available in the current scientific literature.

Studies on Histone Acetyltransferase (HAT) Inhibition

There are no published research articles or data concerning the evaluation of This compound as an inhibitor of histone acetyltransferases (HATs). While other distinct thiazole-containing molecules have been identified as HAT inhibitors nih.gov, this specific compound has not been assessed for this activity.

Enzyme and Receptor Modulation Studies

Acetylcholinesterase (AChE) Inhibitory Activity Investigations

No studies have been published that evaluate the acetylcholinesterase (AChE) inhibitory activity of This compound . While the thiazole scaffold is present in various compounds designed as AChE inhibitors nih.govnih.govacs.org, there is no available data, such as IC₅₀ values or kinetic analysis, for This compound .

Alpha-Amylase Inhibitory Activity Investigations

A review of the literature indicates that This compound has not been investigated for its potential to inhibit the alpha-amylase enzyme. Although other classes of thiazole hybrids have been explored for this enzymatic activity nih.govnih.gov, no such data are available for the specific compound requested.

Takeda G-protein-coupled Receptor 5 (TGR5) Agonist Research

Takeda G-protein-coupled receptor 5 (TGR5), also known as the G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. jst.go.jpnih.gov This receptor is expressed in various tissues and plays a crucial role in regulating energy balance and glucose metabolism. jst.go.jp Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in controlling blood sugar levels. jst.go.jp

Scientific investigations into compounds that can activate, or act as agonists for, TGR5 are of considerable interest. Research has been conducted on a series of related compounds, specifically 4-phenoxythiazol-5-carboxamides, which have been developed as potent TGR5 agonists. jst.go.jp For instance, certain 2-methyl-thiazole derivatives within this class have demonstrated high potency for human TGR5 in laboratory tests, with EC50 values around 1 nM. jst.go.jp

However, based on currently available scientific literature, there are no specific studies that have investigated or reported on the TGR5 agonist activity of this compound. Therefore, its potential to activate this receptor and the associated molecular mechanisms remain uncharacterized.

Aldose Reductase (AR) Inhibitory Activity Studies

Aldose reductase is the initial and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Under conditions of high blood sugar, the increased activity of aldose reductase leads to the accumulation of sorbitol, which can cause cellular damage in various tissues, contributing to conditions like neuropathy, nephropathy, and retinopathy. nih.goveurekaselect.com Consequently, inhibitors of aldose reductase are being investigated as potential therapeutic agents to prevent or mitigate these diabetic complications. eurekaselect.com

The inhibitory potential of various heterocyclic compounds, including those containing thiazole and thiazolidinedione scaffolds, against aldose reductase has been a subject of scientific inquiry. nih.goveurekaselect.comnih.gov For example, studies on different series of thiazolidinedione derivatives have identified compounds with significant inhibitory activity against rat kidney aldose reductase. eurekaselect.comnih.gov

Despite the interest in thiazole-containing compounds as aldose reductase inhibitors, there is currently no published research specifically evaluating the aldose reductase inhibitory activity of this compound. As such, its potency and mechanism of inhibition against this enzyme are unknown.

Research on In Vitro Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The search for new anti-inflammatory agents is an active area of research, with many studies focusing on the ability of compounds to modulate inflammatory pathways in vitro. nih.govnih.govresearchgate.net These studies often involve cell-based assays that measure the production of inflammatory mediators, such as nitric oxide, or the stability of cell membranes. nih.govresearchgate.net

While various compounds containing thiazole and phenol (B47542) moieties have been investigated for their anti-inflammatory properties, there is a lack of specific research on the in vitro anti-inflammatory mechanisms of this compound. No studies detailing its effects on inflammatory cells or the production of inflammatory signaling molecules have been found in the public domain.

Investigation of Antioxidant Properties in Cellular and Cell-Free Assays

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of chemical compounds is frequently evaluated using a variety of in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.govpensoft.net

Phenolic compounds are well-known for their antioxidant properties, which are generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.govnih.gov Thiazole derivatives have also been the subject of antioxidant research. nih.govpensoft.net For instance, certain phenolic thiazoles have demonstrated significant radical scavenging activity in in vitro tests, with some showing greater potency than the standard antioxidant ascorbic acid. nih.gov

However, specific studies quantifying the antioxidant properties of this compound in either cellular or cell-free assays are not currently available in the scientific literature. Therefore, its capacity to act as an antioxidant and the specific mechanisms involved have not been experimentally determined.

Exploratory Studies into Anticonvulsant Mechanisms (in vitro models)

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is a major goal of medicinal chemistry research. nih.gov In vitro models are valuable tools in the early stages of drug discovery to identify compounds that can modulate neuronal excitability. These models can include studies on specific ion channels or neurotransmitter receptors, such as the GABAa receptor, which is a key target for many existing anticonvulsant drugs. nih.govnih.gov

Research has explored the anticonvulsant potential of various molecules containing thiazole, triazole, and oxadiazole rings. nih.govnih.govnuph.edu.ua Some of these studies have suggested that the anticonvulsant effects may be mediated through interactions with the GABAergic system. nih.gov

Nevertheless, a review of the current scientific literature reveals no exploratory in vitro studies investigating the potential anticonvulsant mechanisms of this compound. Its effects on neuronal ion channels, neurotransmitter systems, or other potential targets related to seizure activity have not been reported.

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 4 4 Thiazol 2 Yl Phenoxy Phenol Analogues

Establishing Key Pharmacophoric Features for Biological Potency

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 4-(4-Thiazol-2-yl-phenoxy)-phenol scaffold, several key pharmacophoric features have been identified through the synthesis and biological evaluation of various analogues. These features are critical for molecular recognition and interaction with biological targets.

The core structure, consisting of a thiazole (B1198619) ring linked to a phenol (B47542) through a phenoxy bridge, forms the fundamental backbone. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active compounds and is crucial for the activity of this series. globalresearchonline.netnih.gov The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with protein residues.

The central ether linkage provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of a target protein. The two phenyl rings serve as aromatic platforms that can engage in π-π stacking and hydrophobic interactions. Finally, the terminal phenolic hydroxyl group is a key hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule to its biological target. globalresearchonline.net

Studies on related structures, such as 4-phenoxyquinoline derivatives, have highlighted the importance of specific moieties for biological activity. For instance, the introduction of a benzo[d]thiazole-2-yl urea (B33335) moiety in 4-phenoxyquinoline derivatives resulted in potent c-Met kinase inhibitors. nih.gov This suggests that the thiazole component is a critical pharmacophoric element.

The Influence of Substituent Electronic and Steric Effects on Activity Profiles

The biological activity of this compound analogues can be significantly modulated by introducing various substituents on the thiazole and phenyl rings. These substituents exert electronic (electron-donating or electron-withdrawing) and steric (size and shape) effects that can influence binding affinity, selectivity, and pharmacokinetic properties.

Substitutions on the Thiazole Ring:

The nature of the substituent at the 4-position of the thiazole ring can impact activity. For example, in a series of phenolic thiazoles, substitution with a methyl group (electron-donating) or a phenyl ring (electron-withdrawing) at this position led to different antioxidant and antimicrobial profiles. nih.gov

In a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications on the thiazole ring were found to be critical for maintaining potent inhibitory activity. nih.gov

Substitutions on the Phenyl Rings:

The position and nature of substituents on the phenoxy and terminal phenol rings are crucial. In a series of 2-phenol-4-aryl-6-chlorophenyl pyridine (B92270) derivatives, it was observed that hydroxyl and chlorine moieties at the meta or para position of a phenyl ring were favorable for dual topoisomerase inhibitory activity and cytotoxicity. nih.gov

For 4-(4-benzoylaminophenoxy)phenol derivatives acting as androgen receptor antagonists, the substitution pattern on the benzoyl ring significantly influenced their activity. nih.gov Interestingly, the presence of a nitrophenyl group, a common pharmacophore in other antagonists, did not lead to significant activity in this scaffold, indicating a unique mode of action. nih.gov

The following table summarizes the observed influence of substituents on the biological activity of structurally related compounds.

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| Phenolic Thiazoles | 4-position of thiazole | Methyl (electron-donating) | Modulated antioxidant/antimicrobial activity | nih.gov |

| Phenolic Thiazoles | 4-position of thiazole | Phenyl (electron-withdrawing) | Modulated antioxidant/antimicrobial activity | nih.gov |

| 2-Phenol-4-aryl-6-chlorophenyl Pyridines | meta or para position of phenyl ring | Hydroxyl, Chlorine | Favorable for topoisomerase inhibition | nih.gov |

| 4-(4-Benzoylaminophenoxy)phenols | Benzoyl ring | Nitrophenyl | Did not exhibit significant activity | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | Phenyl ring on oxadiazole | 3,4,5-trimethoxy | Highest anticancer activity | nih.gov |

Impact of Molecular Conformation and Flexibility on Target Recognition

The three-dimensional conformation and inherent flexibility of this compound analogues are critical determinants of their interaction with biological targets. The ether linkage between the two phenyl rings allows for a degree of rotational freedom, enabling the molecule to adopt various conformations. The preferred conformation for binding is one that maximizes favorable interactions with the amino acid residues in the active site of the target protein.

Molecular docking studies on related compounds have provided insights into the importance of conformation for target recognition. For example, in the design of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, docking results showed a specific binding mode between the ligand and the target protein, highlighting the importance of the molecule's shape and orientation. nih.gov Similarly, molecular docking of thiazole phenoxypyridine derivatives with the herbicide target enzyme protoporphyrinogen (B1215707) IX oxidase (PPO) suggested that the compounds could compete with the natural substrate by binding to the active site, a process highly dependent on the molecule's conformation. nih.gov

The flexibility of the molecule can also be a double-edged sword. While it can allow for an induced-fit binding to the target, excessive flexibility can lead to a loss of entropy upon binding, which can be energetically unfavorable. Therefore, a balance between conformational flexibility and pre-organization is often desirable for potent biological activity.

Rational Design Principles for Optimizing Biological Activity and Selectivity

Based on the SAR and SPR analyses, several rational design principles can be formulated to optimize the biological activity and selectivity of this compound analogues.

Scaffold Hopping and Bioisosteric Replacement: The thiazole, phenoxy, and phenol moieties can be considered as key building blocks. Replacing one of these with a bioisostere (a group with similar steric and electronic properties) can lead to improved activity or pharmacokinetic properties. For example, replacing the thiazole with other five-membered heterocycles like oxadiazole or isoxazole (B147169) has been explored in related scaffolds. nih.govnih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. Molecular docking can be used to predict the binding mode of new analogues and guide the design of compounds with improved interactions with the target. nih.govnih.gov

Introduction of Conformational Constraints: To reduce the entropic penalty of binding and improve selectivity, conformational constraints can be introduced into the molecule. This can be achieved by incorporating cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation.

Development of Predictive Models for Structure-Activity Landscape

To navigate the vast chemical space of possible this compound analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study typically involves the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of related heterocyclic compounds to provide contour maps that visualize the regions where steric and electrostatic fields are favorable or unfavorable for activity. nih.gov Such models can be invaluable for predicting the activity of newly designed compounds and prioritizing them for synthesis and biological testing, thereby accelerating the drug discovery process.

Vii. Future Research Directions and Advanced Academic Applications

Development of Novel Synthetic Routes to Complex Analogues

The future synthesis of analogues of 4-(4-thiazol-2-yl-phenoxy)-phenol will likely move beyond traditional methods to embrace more sophisticated and efficient strategies. Research is anticipated to focus on diversity-oriented synthesis and combinatorial approaches to rapidly generate libraries of complex derivatives. semanticscholar.org Methodologies such as tandem and domino reactions, which allow for the construction of structurally intricate molecules in a single step with high selectivity, are of particular interest. semanticscholar.org The development of novel catalytic systems, potentially involving transition metals, could enable previously inaccessible chemical transformations on the thiazole (B1198619) or phenolic rings. nih.gov Furthermore, adapting multi-component condensation-cyclization reactions could provide a streamlined pathway to highly substituted analogues, enhancing the efficiency of generating molecular diversity for screening purposes. nih.govresearchgate.net

Key areas for synthetic exploration may include:

Late-stage functionalization: Developing methods to modify the core scaffold after its initial synthesis to introduce a wide range of chemical groups.

Flow chemistry: Utilizing microreactor technology for safer, more scalable, and controlled synthesis of analogues.

Bio-catalysis: Employing enzymes to achieve specific chemical transformations with high stereoselectivity, which is difficult to attain through traditional chemical synthesis.

Advanced Computational Design and Virtual Screening for New Scaffolds

Computational chemistry is set to play a pivotal role in guiding the future exploration of the this compound chemical space. Advanced in silico techniques will be employed not only to predict the activity of new analogues but also to design entirely new scaffolds with improved properties. Molecular docking and molecular dynamics simulations will continue to be essential tools for elucidating binding interactions with biological targets. documentsdelivered.comnih.gov These methods can help rationalize the activity of existing compounds and predict the potential of novel designs, as seen in studies of related thiazole derivatives targeting enzymes like acetylcholinesterase or estrogen receptors. documentsdelivered.comrjpbr.comnih.gov

Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for identifying and refining lead compounds in the early stages of drug discovery. nih.govnih.gov Future research will likely utilize more sophisticated machine-learning algorithms to build highly accurate ADMET profiles, minimizing late-stage failures.

| Computational Technique | Application in Future Research | Research Goal |

| Molecular Docking | Predicting binding modes and affinities of new analogues against a wide array of protein targets. documentsdelivered.comrjpbr.comnih.gov | Identify high-affinity binders and guide structure-activity relationship (SAR) studies. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes over time. documentsdelivered.com | Understand the thermodynamics of binding and the stability of interactions with the target protein. |

| Virtual Screening | Screening large virtual libraries of compounds based on the this compound scaffold against specific targets. | Rapidly identify promising hit compounds for further experimental validation. |

| ADMET Prediction | In silico forecasting of pharmacokinetic and toxicological properties of designed analogues. nih.govnih.gov | Prioritize compounds with favorable drug-like properties (e.g., good absorption, low toxicity) for synthesis. |

| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and radical scavenging abilities of the scaffold and its derivatives. nih.gov | Elucidate reaction pathways and understand electronic properties relevant to materials science or antioxidant activity. |

Exploration of Unconventional Biological Targets and Disease Models

The thiazole scaffold is a well-established "privileged scaffold" present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govontosight.ainih.govnih.gov Future research on this compound should extend beyond conventional targets to explore novel therapeutic applications. The known polypharmacology of thiazole derivatives suggests that this scaffold may interact with multiple targets, an attribute that can be advantageous for treating complex diseases. nih.gov

Investigations could focus on:

Neurodegenerative Diseases: While related structures have been studied as acetylcholinesterase inhibitors for Alzheimer's disease, this scaffold could be evaluated in models of other neurodegenerative conditions like Parkinson's disease or against emerging targets like prion diseases. documentsdelivered.comnih.govnih.gov

Modulation of the Tumor Microenvironment: Research could explore the compound's ability to interfere with processes like tumor hypoxia, which is crucial for cancer progression and neoangiogenesis. nih.gov

Infectious Diseases: Given the antimicrobial potential of thiazoles, analogues could be tested against drug-resistant bacterial and fungal strains, potentially targeting novel enzymes essential for pathogen survival. ontosight.ainih.gov

| Potential Target Class / Disease Area | Rationale for Exploration | Example from Related Compounds |

| Kinases in Oncology | Kinases are critical regulators of cell signaling, and many kinase inhibitors feature heterocyclic scaffolds. | Pyrazolo[3,4-d]pyrimides with improved solubility show inhibition of oncogenic tyrosine kinases. mdpi.com |

| Neuroinflammation | The scaffold combines phenolic (potential antioxidant) and thiazole (anti-inflammatory) moieties. | Thiazolidine derivatives show efficacy in models of ethanol-induced neurodegeneration. researchgate.net |

| Antiprion Activity | 2-aminothiazoles have been identified as a class of small molecules with activity against prions in cell-based models. nih.gov | Discovery of 2-aminothiazoles with antiprion activity in neuroblastoma cell lines. nih.gov |

| Bacterial Cell Wall Synthesis | Thiazole derivatives can inhibit enzymes essential for bacterial survival, offering avenues for new antibiotics. | 2-(Thiazol-4-yl)phenol has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase. evitachem.com |

Integration with Chemical Biology Tools for Precise Mechanistic Dissection

To move beyond identifying what a compound does to understanding how it works, future research must integrate advanced chemical biology tools. These tools allow for the precise dissection of the mechanism of action of this compound and its analogues at a molecular level.

Key approaches could include:

Design of Chemical Probes: Synthesizing derivatives of the parent compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups (e.g., azides, diazirines). These probes can be used in activity-based protein profiling (ABPP) or photoaffinity labeling experiments to covalently link to and identify specific protein targets within a complex biological system.

Target Deconvolution: Using techniques like thermal proteome profiling or chemical proteomics to identify the direct binding partners of the compound in an unbiased manner across the entire proteome.

Biomimetic Model Systems: Creating simplified chemical systems that mimic the active site of a target enzyme to study the compound's interaction and catalytic mechanism in a controlled environment, similar to how models have been used to study catechol oxidase activity. academie-sciences.fr

Application in Materials Science for Optical or Electronic Properties

The inherent chemical structure of this compound, featuring a conjugated system of aromatic and heterocyclic rings, makes it an interesting candidate for applications in materials science. ontosight.ai Thiazole-containing compounds have been investigated for their potential in creating polymers and other materials with specific conductive and optical properties. ontosight.ai

Future research could explore:

Organic Electronics: The π-conjugated system could be exploited to design organic semiconductors or components for organic light-emitting diodes (OLEDs).

Fluorescent Probes: Modification of the scaffold could lead to compounds that exhibit fluorescence upon binding to specific ions or biomolecules, creating novel sensors.

Dye-Sensitized Solar Cells: The structure could serve as a building block for organic dyes that absorb light and inject electrons into a semiconductor, a key process in this type of solar cell technology.

Contribution to Fragment-Based Drug Discovery and Lead Optimization (research phase)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying new lead compounds. nih.gov This approach begins with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. The thiazole ring itself is a valuable building block in FBDD campaigns. nih.gov

The this compound scaffold can be deconstructed into its constituent fragments (e.g., thiazole-phenol, phenoxy-phenol) for screening. Once a fragment is identified as a "hit," a process of lead optimization begins. This involves synthetically "growing" the fragment by adding chemical moieties to improve binding affinity and selectivity, eventually leading to a potent lead compound. The core structure of this compound represents an advanced stage in such a fragment-growing exercise, and further modifications can be guided by structure-activity relationship (SAR) studies to fine-tune its interaction with a given target. nih.govnih.gov

Exploring Prodrug Strategies and Targeted Delivery Systems (in vitro conceptualization)

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties like low aqueous solubility or rapid metabolism. researchgate.netsciencepublishinggroup.com The phenolic hydroxyl group on the this compound molecule provides a convenient chemical handle for creating prodrugs. nih.govresearchgate.net A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. mdpi.comresearchgate.net

The conceptualization of prodrugs for this scaffold would initially occur at an in vitro level, focusing on synthesis and characterization of stability and conversion kinetics.

| Prodrug Strategy | Promoieties to Attach to Phenolic -OH | Potential Advantage |

| Ester Prodrugs | Alkyl or aryl carboxylates | Improved lipophilicity to enhance membrane permeability. nih.govresearchgate.net |

| Phosphate Ester Prodrugs | Phosphate groups | Dramatically increased aqueous solubility, suitable for intravenous formulations. mdpi.com |

| Carbamate/Carbonate Prodrugs | Carbamoyl or alkoxycarbonyl groups | Can modulate stability and release kinetics of the parent drug. mdpi.comnih.gov |

| Amino Acid Conjugates | Amino acids (e.g., L-alanine, L-lysine) | Enhanced aqueous solubility and potential for targeting amino acid transporters for improved uptake. nih.govnih.gov |

| Targeted Delivery Systems | Glucuronide, enzyme-specific linkers | Targeting specific tissues (e.g., tumors) where enzymes like β-glucuronidase are overexpressed. mdpi.comnih.gov |

These strategies aim to improve properties like bioavailability and can also be used to design targeted delivery systems that release the active compound selectively at the desired site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Thiazol-2-yl-phenoxy)-phenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, thiazole-containing intermediates (e.g., 4-(4-chlorophenoxy)phenol) can react with thiazole derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) enhances reaction efficiency. Yield improvements (>70%) are achievable by using ligand systems like Pd(PPh₃)₄ and stoichiometric control of reactants .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals can be grown via slow evaporation in polar aprotic solvents (e.g., ethanol/DCM mixtures). Diffraction data (e.g., R factor <0.06) provide precise bond lengths and angles, validated against DFT-calculated geometries . Complementary techniques include:

- ¹H/¹³C NMR : Compare experimental shifts (e.g., aromatic protons at δ 6.8–8.2 ppm) with simulated spectra (software: Gaussian or ADF) .

- IR Spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces . For correlation energy corrections, the Colle-Salvetti formula integrated into DFT frameworks improves accuracy (<5% deviation from experimental data) . Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromism or redox behavior .

Q. How does structural modification of the thiazole ring influence the compound’s biological activity?

- Methodological Answer : Substituents on the thiazole ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) modulate bioactivity. For example:

- Anticancer Activity : Nitro-substituted analogs show enhanced cytotoxicity (IC₅₀ <10 µM in MCF-7 cells) by intercalating DNA or inhibiting topoisomerases .

- Antimicrobial Activity : Halogenated derivatives (e.g., Cl or Br) disrupt bacterial membranes (MIC: 2–8 µg/mL against S. aureus) via hydrophobic interactions .

- SAR Studies : Use molecular docking (software: AutoDock Vina) to map binding affinities to target proteins (e.g., EGFR kinase or β-lactamases) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies between experimental and theoretical data arise from dynamic effects (e.g., tautomerism or solvent polarity). Mitigation strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., hindered rotation of the phenoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 296.0824 for C₁₅H₁₁N₂O₂S) with <5 ppm error .

- DFT-MD Simulations : Model solvent-induced shifts in UV-Vis spectra (e.g., λ_max shifts up to 20 nm in polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。